molecular formula C7H8N4OS B3431259 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine CAS No. 89853-03-2

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Cat. No. B3431259
CAS RN: 89853-03-2
M. Wt: 196.23 g/mol
InChI Key: DITIBSDLGMCMTP-UHFFFAOYSA-N
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Description

“7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H8N4OS . It has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes and Dihydroorotate dehydrogenase inhibitors with antimalarial activity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a subtype of bioisosteric purine analogs .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it is known to participate in the Vilsmeier reaction of conjugated carbocycles and heterocycles .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 196.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify, making it an attractive candidate for drug development. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges in its use in certain experiments.

Future Directions

There are several future directions for research on 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. One area of interest is its potential application in the development of new antimicrobial agents, particularly against drug-resistant bacteria. Another area of interest is its use in the development of new anticancer drugs with improved efficacy and reduced toxicity. Additionally, the synthesis of novel materials using this compound as a building block may lead to the development of new optoelectronic and photonic devices. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various applications.

Scientific Research Applications

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been reported to exhibit antimicrobial, antiviral, and anticancer activities. In agrochemicals, it has shown herbicidal and fungicidal properties. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photonics.

Safety and Hazards

In terms of safety and hazards, it is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires involving this compound . Further safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIBSDLGMCMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068252, DTXSID60962918
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40775-78-8, 89853-03-2, 4314-19-6
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040775788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089853032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40775-78-8
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(methylthio)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
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Record name 5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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